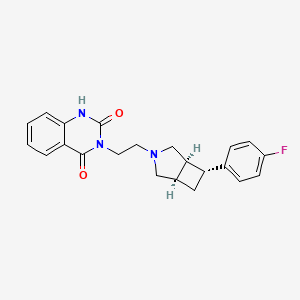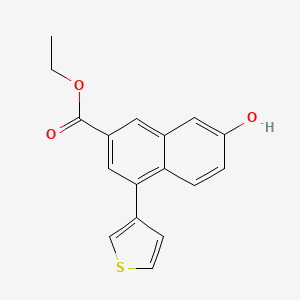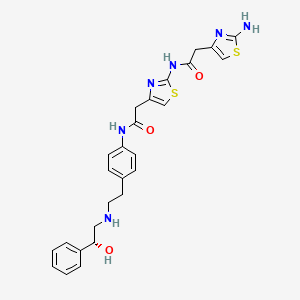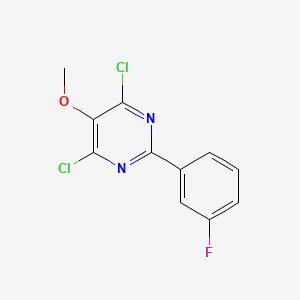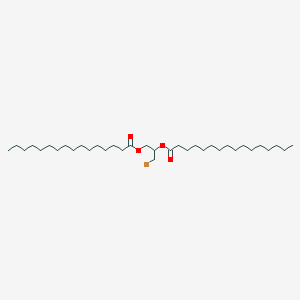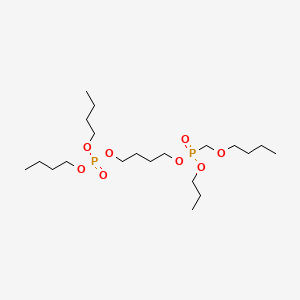
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, a thiazolidine ring, and a benzyl group with a hydroxymethyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group with a hydroxymethyl substituent can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, diabetes, or infectious diseases.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole and thiazolidine moieties could interact with specific amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((1H-Indol-3-yl)methyl)-3-(4-methylbenzyl)thiazolidine-2,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-((1H-Indol-3-yl)methyl)-3-(4-chlorobenzyl)thiazolidine-2,4-dione: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the hydroxymethyl group in 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione may confer unique properties, such as increased solubility or the ability to form hydrogen bonds, which could enhance its biological activity or selectivity.
Eigenschaften
Molekularformel |
C20H18N2O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[[4-(hydroxymethyl)phenyl]methyl]-5-(1H-indol-3-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O3S/c23-12-14-7-5-13(6-8-14)11-22-19(24)18(26-20(22)25)9-15-10-21-17-4-2-1-3-16(15)17/h1-8,10,18,21,23H,9,11-12H2 |
InChI-Schlüssel |
PGLGWIMRTXUWSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)

![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
